molecular formula C18H17ClN2O7S2 B2507388 N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide CAS No. 478262-44-1

N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide

Cat. No.: B2507388
CAS No.: 478262-44-1
M. Wt: 472.91
InChI Key: AFGMKSXITXGGBC-UHFFFAOYSA-N
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Description

N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H17ClN2O7S2 and its molecular weight is 472.91. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Drug Development

The compound has been studied for its structure-activity relationships, particularly in the context of biphenylsulfonamide endothelin antagonists. Research identified this chemical structure as part of a series of endothelin-A (ETA) selective antagonists, emphasizing the importance of specific substitutions on the pendant phenyl ring for enhanced binding and functional activity. This research has contributed to the development of compounds with improved ETA binding affinity and functional activity, as seen in compounds like BMS-187308, which exhibited good oral activity in inhibiting pressor effects caused by ET-1 infusion in rats (Murugesan et al., 1998).

Radiopharmaceutical Development

Efforts have been made to synthesize 11C-labeled analogs of the compound for potential use in imaging cyclooxygenase-2 (COX-2) enzyme by positron emission tomography. These studies involve complex biochemical processes for radiolabeling and have investigated the in vivo and in vitro binding affinities of these analogs. Despite the high selectivity for COX-2 inhibiting activity, the in vivo evaluations in rats and the subsequent findings indicated challenges in achieving specific binding of the tracers to COX-2, highlighting the complexities of developing radiopharmaceuticals (Tanaka et al., 2006).

Neuropharmacology and Cognitive Enhancement

This compound has been part of studies focusing on the pharmacological effects of 5-HT6 receptor antagonists like SB-399885. Research shows that the compound has high affinity for human recombinant and native 5-HT6 receptors and exhibits potent competitive antagonism. It has been studied for its cognitive enhancing properties, particularly in aged rat models, where it demonstrated potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also involve designing and synthesizing analogs to improve its activity or reduce potential side effects .

Properties

IUPAC Name

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-4-methoxy-N-(4-methoxyphenyl)sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O7S2/c1-12-17(19)18(28-20-12)21(29(22,23)15-8-4-13(26-2)5-9-15)30(24,25)16-10-6-14(27-3)7-11-16/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGMKSXITXGGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)N(S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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